molecular formula C22H25BrN2O3 B2545981 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921582-36-7

3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2545981
CAS No.: 921582-36-7
M. Wt: 445.357
InChI Key: RKLZKPHMJIXEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine heterocyclic core fused with a benzamide moiety. Key structural features include:

  • A 3-bromo substituent on the benzamide ring, which may enhance lipophilicity and influence halogen bonding in target interactions.
  • A 4-oxo group in the oxazepine ring, which could participate in hydrogen bonding or polar interactions.

The compound’s structural determination likely employs X-ray crystallography tools such as the SHELX program suite, a widely recognized system for small-molecule refinement and structure solution .

Properties

IUPAC Name

3-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3/c1-14(2)12-25-18-9-8-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-6-5-7-16(23)10-15/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLZKPHMJIXEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C22_{22}H25_{25}BrN2_2O3_3
  • Molecular Weight : 445.3 g/mol

Chemical Structure

The compound features a bromine atom, an isobutyl group, and a tetrahydrobenzo[b][1,4]oxazepin moiety, which contribute to its unique biological properties.

PropertyValue
CAS Number921582-36-7
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Properties

Recent studies have indicated that compounds similar to 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide exhibit significant anticancer properties. For instance, research has shown that oxazepin derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and modulation of apoptosis-related proteins.

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been suggested that the compound can cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Inhibition of Metastasis : Some studies have reported that similar compounds can inhibit the migration and invasion of cancer cells.

Case Studies

  • Study on Breast Cancer Cells : A study investigated the effects of oxazepin derivatives on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value suggesting potent anticancer activity.
  • Lung Cancer Model : In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups.

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits:

  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines was observed in cellular models.
  • Antioxidant Properties : The compound demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary toxicological assessments indicated that while the compound is effective at lower concentrations, higher doses may lead to cytotoxicity in non-cancerous cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Cores

The benzo[b][1,4]oxazepine scaffold is structurally distinct from related heterocycles, such as the benzo[b]pyrrolo[1,2-d][1,4]oxazine core in PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) . Key differences include:

  • Substituent patterns : PBX2 features a trimethoxybenzamide group , contrasting with the brominated benzamide in the target compound.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents
3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide C₂₃H₂₆BrN₂O₃ 473.37 Benzo[b][1,4]oxazepine 3-bromo, 5-isobutyl, 3,3-dimethyl
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) C₂₄H₂₁N₃O₆ 455.45 Benzo[b]pyrrolo[1,2-d][1,4]oxazine 3,4,5-trimethoxy

Q & A

Q. What synthetic routes are recommended for preparing 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between the benzo[b][1,4]oxazepine core and the 3-bromo-benzamide moiety. A stepwise approach involves:
  • Step 1 : Synthesis of the 5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-amine intermediate using reductive amination or nucleophilic substitution (e.g., SNAr) .
  • Step 2 : Activation of 3-bromobenzoic acid via carbodiimide coupling (e.g., EDC/HOBt) or mixed anhydride methods, followed by amide bond formation with the amine intermediate .
    Monitor reaction progress using TLC or LC-MS, and optimize yields by controlling temperature (0–25°C) and solvent polarity (e.g., DMF, THF).

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. For example, the isobutyl group’s methyl protons (δ ~0.8–1.2 ppm) and the oxazepinone carbonyl (δ ~170–175 ppm) are critical markers .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Refine the structure using SHELXL for bond lengths/angles and validate with residual density maps .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI-TOF) with <5 ppm error .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Flash Column Chromatography : Use silica gel with gradient elution (e.g., 20–30% ethyl acetate in hexane) to separate impurities. Monitor fractions by TLC .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance purity (>95%) and remove residual brominated byproducts .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for chiral or polar impurities .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 2–9) using nephelometry or UV-vis spectroscopy.
  • Stability Studies : Incubate at 25°C/37°C for 24–72 hours. Analyze degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design (DoE)?

  • Methodological Answer : Apply a factorial design to evaluate variables (temperature, catalyst loading, solvent ratio). For example:
  • Factors : Temperature (40–80°C), equivalents of coupling reagent (1.2–2.0 eq), solvent (DMF vs. THF).
  • Response Variables : Yield, purity, reaction time.
    Use software (e.g., JMP, Minitab) to model interactions and identify optimal conditions. Validate with confirmatory runs .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :
  • Case Study : If NMR suggests axial chirality but X-ray shows racemic packing, perform:
  • VCD Spectroscopy : To confirm absolute configuration.
  • DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian).
  • Twinned Crystal Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals .

Q. What in vitro strategies are used to evaluate the compound’s bioactivity while ensuring reproducibility?

  • Methodological Answer :
  • Cell-Based Assays : Use dose-response curves (IC50_{50}) in target cell lines (e.g., cancer, bacterial). Include positive controls (e.g., doxorubicin) and validate with triplicate runs.
  • Enzyme Inhibition : Employ fluorescence polarization or SPR to measure binding affinity (Kd_d).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How to synthesize analogs with modified substituents (e.g., fluorine, methyl groups) for SAR studies?

  • Methodological Answer :
  • Core Modifications : Replace isobutyl with cyclopropyl or aryl groups via Suzuki-Miyaura coupling.
  • Electrophilic Substitution : Introduce halogens (e.g., F, Cl) at the benzamide ring using directed ortho-metalation .
  • Biological Testing : Compare analogs’ logP (HPLC-derived) and bioactivity to establish SAR trends .

Data Contradiction Analysis

  • Example : Discrepancies in melting points between batches may arise from polymorphism. Mitigate via:
    • PXRD : Compare diffraction patterns to identify crystalline forms.
    • DSC/TGA : Analyze thermal behavior to detect hydrate/anhydrate transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.